molecular formula C16H16BrNO2 B3151407 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide CAS No. 71218-43-4

2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide

Cat. No. B3151407
CAS RN: 71218-43-4
M. Wt: 334.21 g/mol
InChI Key: NDPKJKSVCKZFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is a biochemical compound used for proteomics research . It has a molecular weight of 334.21 and a molecular formula of C16H16BrNO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)CCOC2=CC=CC (=C2)NC (=O)CBr . This notation provides a way to represent the structure using ASCII strings.

Mechanism of Action

The mechanism of action for 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is not specified in the search results. It’s often used in proteomics research , but the exact biological or chemical processes it influences are not detailed.

Safety and Hazards

2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer.

Future Directions

The future directions of 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide are not specified in the search results. As a biochemical used in proteomics research , it may continue to be used in various scientific studies.

properties

IUPAC Name

2-bromo-N-[3-(2-phenylethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-12-16(19)18-14-7-4-8-15(11-14)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPKJKSVCKZFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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